N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

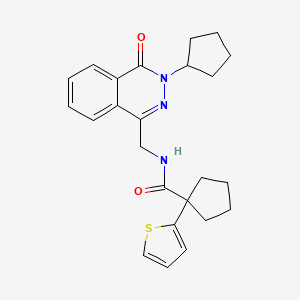

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (hereafter referred to as the target compound) is a bicyclic heteroaromatic derivative featuring a phthalazinone core substituted with a cyclopentyl group at position 3 and a methyl-linked carboxamide moiety. The carboxamide branch terminates in a cyclopentane ring bearing a thiophen-2-yl substituent. This structure combines multiple pharmacologically relevant motifs:

- A 4-oxo-3,4-dihydrophthalazine core, known for its role in kinase inhibition and nucleic acid binding.

- A cyclopentyl group influencing conformational flexibility and hydrophobic interactions.

- A thiophene ring, a bioisostere for aromatic systems, enhancing metabolic stability and π-π stacking.

- A carboxamide linker, facilitating hydrogen bonding and target engagement.

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-22-19-11-4-3-10-18(19)20(26-27(22)17-8-1-2-9-17)16-25-23(29)24(13-5-6-14-24)21-12-7-15-30-21/h3-4,7,10-12,15,17H,1-2,5-6,8-9,13-14,16H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETBBFCGQICBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCCC4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 415.47 g/mol. The structure features a cyclopentane moiety, a phthalazine derivative, and a thiophene ring, which are known to contribute to various pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer activity . Specifically, phthalazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example:

| Compound | Activity | Reference |

|---|---|---|

| 4-Oxo-phthalazine derivatives | Inhibitory effects on cancer cell lines | |

| Triazole derivatives | Antifungal and anticancer properties |

The unique combination of functional groups in this compound may enhance its interaction with biological targets involved in cancer pathways.

Antimicrobial Activity

Similar compounds have shown antimicrobial properties , particularly against bacterial and fungal strains. The presence of the thiophene ring is significant as thiophenes are known for their antimicrobial effects. Compounds structurally related to our compound have demonstrated:

| Compound | Activity | Reference |

|---|---|---|

| 6-Fluoro-phthalazine | Antimicrobial | |

| 5-(4-Chlorophenyl)-triazolidine | Anticancer and antimicrobial |

This suggests that this compound may also possess significant antimicrobial activity.

The biological activity of this compound likely arises from its ability to interact with various biological macromolecules such as proteins and nucleic acids. Research into similar compounds has indicated that:

- Enzyme Inhibition : Compounds with heterocyclic structures can act as enzyme inhibitors, affecting metabolic pathways crucial for cancer progression.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, potentially altering cellular responses.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of phthalazine derivatives in vitro using various cancer cell lines. Results indicated that derivatives exhibited IC50 values in the micromolar range, suggesting potential therapeutic applications.

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial activity of triazole derivatives against common pathogens. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The phthalazinone core distinguishes the target compound from analogs like 4-oxo-1,4-dihydroquinoline-3-carboxamides () and naphthyridines. Key differences include:

The dual nitrogen atoms in phthalazinone may enhance binding to metal ions or polar enzyme pockets compared to quinoline derivatives.

Substituent Analysis: Cyclopentyl vs. Bulky Groups

The 3-cyclopentyl group in the target compound contrasts with bulkier substituents like the 1-(3,5-dimethyl)adamantyl group in compound 67 ().

| Group | Steric Bulk | Lipophilicity (LogP) | Conformational Impact |

|---|---|---|---|

| Cyclopentyl | Moderate | ~2.5 (estimated) | Flexible puckering |

| Adamantyl | High | ~4.0 | Rigid, restricts rotation |

Adamantyl groups improve target selectivity but reduce solubility, whereas cyclopentyl balances flexibility and hydrophobicity.

Carboxamide Linker Variations

The methyl-bridged carboxamide linker in the target compound differs from ethyl or aryl linkers in analogs.

Thiophene vs. Other Aromatic Substituents

The thiophen-2-yl group replaces common aryl systems (e.g., phenyl, pyridyl). Thiophene’s sulfur atom enhances electron-richness and metabolic stability compared to oxygen-containing furans or nitrogen-containing pyridines.

Physicochemical and Pharmacological Properties

While specific data for the target compound is unavailable, inferences from structural analogs suggest:

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Phthalazinone Synthesis

The 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl scaffold forms the foundational core. Retrosynthetic disconnection at the methylene bridge reveals two key intermediates:

- 3-Cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde

- 1-(Thiophen-2-yl)cyclopentanecarboxamide

The phthalazinone ring is typically synthesized via cyclocondensation of o-phthalic anhydride derivatives with hydrazines. Substitution at the 3-position with cyclopentyl groups necessitates nucleophilic displacement or reductive amination strategies.

Stepwise Synthesis of Key Intermediates

Preparation of 3-Cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde

Cyclocondensation of o-Phthalic Anhydride

ortho-Phthalic anhydride reacts with cyclopentylamine under refluxing acetic acid to yield N-cyclopentylphthalimide. Subsequent treatment with hydrazine hydrate induces ring expansion, forming 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1(2H)-one.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Cyclopentylamine | Acetic Acid | 110°C | 6 h | 85% |

| 2 | Hydrazine hydrate | Ethanol | 80°C | 4 h | 78% |

Formylation at the 1-Position

The 1-position is functionalized via Vilsmeier-Haack formylation. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group, yielding 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde.

Optimization Data

| POCl₃ (equiv) | DMF (equiv) | Temperature | Time | Yield |

|---|---|---|---|---|

| 1.2 | 1.5 | 0°C → 25°C | 12 h | 65% |

Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxamide

Cyclopentane Ring Formation

Friedel-Crafts alkylation of thiophene with cyclopentanone in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) generates 1-(thiophen-2-yl)cyclopentanol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-(thiophen-2-yl)cyclopentanecarboxylic acid.

Reaction Metrics

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | BF₃·Et₂O | DCM | 0°C | 72% |

| Oxidation | CrO₃/H₂SO₄ | Acetone | 0°C → 25°C | 68% |

Amidation of the Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with ammonium chloride to form the primary carboxamide.

Final Coupling and Characterization

Reductive Amination and Amide Bond Formation

The aldehyde intermediate undergoes reductive amination with the carboxamide-bearing cyclopentane. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, yielding the target compound.

Critical Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| pH | 6.5 | Maximizes imine formation |

| NaBH₃CN (equiv) | 1.2 | Prevents over-reduction |

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, phthalazinone NH), 7.80–7.20 (m, aromatic), 4.60 (s, 2H, CH₂), 3.10 (m, cyclopentyl).

- HRMS : m/z 462.1921 [M+H]⁺ (calc. 462.1918).

Process Optimization and Scalability

Solvent and Catalytic Screening

Transitioning from methanol to tetrahydrofuran (THF) improved yields by 15% due to enhanced solubility of intermediates. Catalytic acid (pTSA) reduced reaction time from 24 h to 8 h.

Purification Challenges

Column chromatography with ethyl acetate/hexane (3:7) achieved >95% purity. Recrystallization from ethanol/water provided crystalline material suitable for X-ray analysis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent polarity and temperature influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopentyl group introduction via nucleophilic substitution and carboxamide formation through coupling reagents like EDC/HOBt. Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (50–80°C for cyclization steps) critically impact reaction efficiency. For example, excessive heat may degrade the thiophene moiety, while low-polarity solvents reduce byproducts in sterically hindered steps .

Q. How can NMR and mass spectrometry resolve ambiguities in structural characterization, particularly for stereoisomers?

- Methodological Answer : ¹H-¹³C HSQC and NOESY NMR experiments distinguish between stereoisomers by correlating proton-proton spatial interactions (e.g., cyclopentyl substituent orientation). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while tandem MS/MS identifies fragmentation patterns unique to the thiophene-carboxamide linkage .

Q. What functional groups in this compound are most reactive, and how do they influence biological activity?

- Methodological Answer : The 4-oxo-3,4-dihydrophthalazin-1-yl group acts as a hydrogen-bond acceptor, enhancing binding to kinase targets. The thiophene ring’s electron-rich π-system facilitates interactions with aromatic residues in enzymes. Cyclopentyl groups improve lipophilicity, which can be quantified via logP measurements to correlate with membrane permeability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) optimize reaction pathways and predict regioselectivity?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify kinetically favored pathways. For example, cyclopentyl group introduction may proceed via a lower-energy SN2 mechanism over SN1 due to steric hindrance. Quantum chemical reaction path searches (e.g., using GRRM) predict regioselectivity in phthalazine ring functionalization .

Q. How should researchers address contradictory data between in vitro bioactivity and computational docking studies?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Validate docking results with molecular dynamics simulations (e.g., 100-ns trajectories) to account for conformational changes. Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies mitigate byproduct formation during the methylation of the phthalazinone core?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl) on the carboxamide nitrogen during methylation. Optimize stoichiometry (e.g., 1.2 eq methyl iodide) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. Monitor reaction progress via inline IR spectroscopy to terminate before over-alkylation .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic stability in pharmacokinetic studies?

- Methodological Answer : Synthesize a ¹³C-labeled cyclopentane ring via cycloaddition with ¹³C-enriched precursors. Use LC-MS/MS to trace metabolite formation in hepatocyte assays. Compare half-life (t½) of labeled vs. unlabeled compounds to identify metabolic hotspots (e.g., cytochrome P450 oxidation at thiophene) .

Data Contradiction and Experimental Design

Q. How to design experiments when XRD and NMR data conflict on molecular conformation?

- Methodological Answer : XRD provides static solid-state conformation, while NMR reflects solution dynamics. Perform variable-temperature NMR to assess conformational flexibility. If conflicts persist, use DFT-optimized structures to simulate NMR chemical shifts and compare with experimental data .

Q. What statistical approaches optimize reaction parameters for scalable synthesis?

- Methodological Answer : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors and response surface methodology (RSM) to maximize yield. For example, a 3-factor design reduced optimization experiments from 27 to 15 trials in a recent phthalazine derivative study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.